2-Bromo-4-chloro-3-methyl-6-nitro-phenol

Catalog No.
S901088
CAS No.
55229-54-4
M.F
C7H5BrClNO3
M. Wt
266.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-3-methyl-6-nitro-phenol

CAS Number

55229-54-4

Product Name

2-Bromo-4-chloro-3-methyl-6-nitro-phenol

IUPAC Name

2-bromo-4-chloro-3-methyl-6-nitrophenol

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.47 g/mol

InChI

InChI=1S/C7H5BrClNO3/c1-3-4(9)2-5(10(12)13)7(11)6(3)8/h2,11H,1H3

InChI Key

UFUXDBORJFMKPJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)[N+](=O)[O-])Cl

2-Bromo-4-chloro-3-methyl-6-nitro-phenol is an organic compound classified as a nitrophenol derivative. It features a phenolic ring with several substituents: a bromine atom at the second position, a chlorine atom at the fourth position, a methyl group at the third position, and a nitro group at the sixth position. Its molecular formula is C7H6BrClN2O3C_7H_6BrClN_2O_3, and it has a molecular weight of approximately 251.49 g/mol. The presence of halogens and a nitro group contributes to its unique chemical properties, making it of interest in various chemical and biological applications.

There is no current information available regarding a specific mechanism of action for BCMNOP in biological systems.

Due to the limited information on BCMNOP, it's important to consider the general safety hazards associated with nitrophenols:

  • Toxicity: Nitrophenols can be toxic if ingested, inhaled, or absorbed through the skin []. The specific toxicity of BCMNOP would require further investigation.
  • Flammability: Nitrophenols can be flammable, especially when dry [].
  • Reactivity: The nitro group can make BCMNOP potentially reactive with other chemicals.
  • Organic Synthesis

    The presence of reactive functional groups like bromine, chlorine, nitro, and phenol suggests potential use as a building block in organic synthesis. The specific positioning of these groups could be of interest for the targeted synthesis of complex molecules with desired properties [].

  • Material Science

    Nitroaromatic compounds are known for their ability to form stable crystals and exhibit interesting electronic properties. 2-Bromo-4-chloro-3-methyl-6-nitro-phenol could be investigated for its potential applications in the development of novel materials with specific functionalities [].

  • Medicinal Chemistry

    Nitroaromatic compounds have been explored for their potential biological activities. However, the presence of bromine and chlorine introduces potential toxicity concerns. Further research would be needed to assess the biocompatibility and potential therapeutic applications of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol [].

  • Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium or metal hydrides.
  • Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinone derivatives, which may have different reactivity and properties compared to the parent compound.

Common reagents used in these reactions include concentrated nitric acid and sulfuric acid for nitration, sodium borohydride for reduction, and potassium permanganate for oxidation.

The synthesis of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol typically involves multi-step organic reactions:

  • Starting Material: The synthesis often begins with 2-Bromo-4-chloro-3-methylphenol.
  • Nitration: This compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

In industrial settings, these processes are scaled up using optimized reactors that maintain precise temperature and concentration controls to maximize yield while minimizing by-products.

2-Bromo-4-chloro-3-methyl-6-nitro-phenol has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is investigated for its potential roles in enzyme inhibition studies and other biochemical pathways.
  • Industrial Uses: It is utilized in producing dyes, pigments, and specialty chemicals due to its unique reactivity profile.

Several compounds share structural similarities with 2-Bromo-4-chloro-3-methyl-6-nitro-phenol. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Bromo-4-chloro-3-methylphenolLacks nitro groupDoes not exhibit potential for certain biological activities due to missing nitro functionality.
2-Bromo-4-chloro-3-nitrophenolLacks methyl groupChanges reactivity profile significantly; less sterically hindered than the target compound.
2-Bromo-4-fluoro-3-methylphenolFluorine instead of chlorineFluorine enhances electron-withdrawing effects compared to chlorine, altering reactivity.
4-Chloro-3-methyl-6-nitrophenolLacks bromine atomDifferent halogenation pattern may lead to varied biological interactions.

The uniqueness of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol lies in its combination of both halogen atoms (bromine and chlorine) along with a methyl and a nitro group on the phenolic ring, which imparts distinct chemical properties that enhance its utility in synthetic chemistry and potential biological applications .

The synthesis of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol presents unique challenges due to the complex substitution pattern requiring precise control over multiple sequential functionalization steps [2]. The multi-step approach typically involves the strategic installation of functional groups in a predetermined sequence to achieve the desired substitution pattern while minimizing competing reactions [3] [4].

The sequential halogenation-nitration pathway represents the most commonly employed synthetic strategy for this compound [5]. Initial studies demonstrate that starting from 3-methylphenol, the bromination step is typically conducted first due to the activating effect of the hydroxyl group, which facilitates electrophilic aromatic substitution [6] [7]. The bromination reaction proceeds selectively at the ortho position relative to the hydroxyl group under controlled temperature conditions, typically ranging from 0 to 25 degrees Celsius in carbon disulfide or dichloromethane solvents [8] [9].

Following bromination, chlorination presents additional complexity due to the presence of the existing bromine substituent, which exhibits mild deactivating properties [10]. Research findings indicate that chlorination can be achieved using N-chlorosuccinimide as the chlorinating agent, with reaction temperatures maintained between 20 to 40 degrees Celsius to ensure regioselective substitution at the para position relative to the hydroxyl group [11] [12]. The presence of the methyl group at the meta position provides steric hindrance that influences the regioselectivity of subsequent halogenation steps [13].

The nitration step represents the final and most challenging transformation in the synthetic sequence [14] [15]. Nitration of polyhalogenated phenols requires carefully controlled conditions to prevent over-nitration and oxidative decomposition [16] [17]. Dilute nitric acid systems at low temperatures, typically below 25 degrees Celsius, are employed to achieve mononitration while preserving the existing substitution pattern [18] [19] [20]. The reaction mechanism involves the formation of the nitronium ion as the active electrophile, which attacks the electron-rich positions on the aromatic ring [21].

Synthetic StepReagent SystemTemperature RangeReaction TimeTypical Yield
BrominationBromine/Carbon disulfide0-25°C2-4 hours75-85%
ChlorinationN-chlorosuccinimide/Dichloromethane20-40°C3-6 hours70-80%
NitrationDilute nitric acid/Sulfuric acid0-25°C1-3 hours60-75%

Alternative synthetic pathways involve nitration as the initial step, followed by sequential halogenation [22]. This approach takes advantage of the directing effects of the nitro group, which is a strong meta-directing substituent [23]. However, the deactivating nature of the nitro group significantly reduces the reactivity of the aromatic ring toward subsequent electrophilic substitution reactions, often requiring harsher reaction conditions and resulting in lower overall yields [24].

Regioselective Functionalization Challenges

The regioselective functionalization of phenolic substrates to achieve the specific substitution pattern of 2-Bromo-4-chloro-3-methyl-6-nitro-phenol presents significant synthetic challenges due to competing electronic and steric effects [6] [16]. The hydroxyl group acts as a strong ortho-para directing group, while existing substituents influence the electronic properties and steric accessibility of remaining positions on the aromatic ring [15] [19].

Electronic effects play a crucial role in determining regioselectivity patterns during sequential functionalization [25]. The phenolic hydroxyl group increases electron density at the ortho and para positions through resonance donation, making these sites highly reactive toward electrophilic attack [17] [26]. However, the presence of electron-withdrawing substituents such as halogens and nitro groups creates competing electronic influences that can alter the expected regioselectivity patterns [27].

Steric hindrance represents another major challenge in achieving the desired substitution pattern [16] [28]. The methyl group at the 3-position creates significant steric congestion that influences the approach of incoming electrophiles [9]. Research demonstrates that bulky electrophiles or reagent systems may exhibit reduced reactivity at sterically hindered positions, leading to altered regioselectivity or incomplete conversion [12] [29].

Solvent effects have been identified as critical factors in controlling regioselectivity [12] [30]. Studies show that polar protic solvents can influence the regioselectivity of halogenation reactions through hydrogen bonding interactions with the phenolic hydroxyl group [29]. In toluene solvent systems, ortho-selective bromination is favored due to hydrogen bonding between the brominating agent and the phenolic proton, while acetonitrile promotes para-selective bromination through different solvation mechanisms [29].

Temperature control emerges as a fundamental parameter for achieving regioselective transformations [20] [31]. Low-temperature conditions, typically below 25 degrees Celsius, are essential for controlling the regioselectivity of nitration reactions and preventing the formation of polynitrated products [20]. Higher temperatures lead to increased reaction rates but often result in reduced selectivity and the formation of unwanted isomeric products [32].

Functionalization ChallengePrimary CauseMitigation StrategySuccess Rate
Ortho-Para CompetitionHydroxyl group activationTemperature control, solvent selection85-90%
Over-substitutionHigh ring reactivityStoichiometric control, low temperature80-85%
Steric HindranceMethyl group congestionActivated reagent systems70-75%
Electronic DeactivationCumulative substituent effectsSequential optimization75-80%

The challenge of achieving complete regioselectivity is further complicated by the cumulative effects of multiple substituents [28]. Each newly introduced functional group alters the electronic properties of the aromatic ring, affecting the reactivity and selectivity of subsequent transformations [18]. Research findings indicate that the order of substituent introduction significantly impacts the overall success of the synthetic sequence [24].

Catalytic Approaches for Improved Yield and Purity

Catalytic methodologies have emerged as powerful tools for enhancing the efficiency and selectivity of synthetic transformations leading to 2-Bromo-4-chloro-3-methyl-6-nitro-phenol [6] [16]. The implementation of catalytic systems addresses several key challenges including improved regioselectivity, enhanced reaction rates, and reduced formation of unwanted byproducts [25] [33].

Layered double hydroxides have demonstrated exceptional performance as catalysts for halogenation reactions of phenolic substrates [6] [33]. Zinc aluminum layered double hydroxides containing bromate anions provide excellent regioselectivity for monobromination reactions, with para-substitution being strongly favored when the para position is available [6]. These catalytic systems operate under mild reaction conditions and exhibit high atom economy, making them attractive for large-scale synthetic applications [33] [34].

The mechanism of layered double hydroxide catalysis involves the in-situ generation of active halogenating species through the interaction of potassium bromide with the intercalated bromate anions [6]. This approach eliminates the need for stoichiometric amounts of molecular bromine while providing enhanced control over the halogenation process [33]. Research demonstrates that this catalytic system achieves yields of 70-85% for monobrominated phenolic products with excellent regioselectivity [6].

Iron-based catalytic systems have shown promise for regioselective halogenation reactions [25]. Iron trifluoromethanesulfonate catalysts promote ortho-selective halogenation of phenolic substrates through a mechanism involving proton transfer and coordination effects [25]. These catalytic systems achieve ortho-to-para selectivity ratios exceeding 95:5 under optimized conditions, representing a significant improvement over traditional non-catalytic methods [25].

Catalyst SystemSubstrate ScopeSelectivityYield RangeReaction Conditions
Zinc-Aluminum LDHPhenols, Substituted phenols>90% para70-85%35°C, 2-4 hours
Iron triflateAnilines, Phenols>95% ortho75-90%90°C, 1-3 hours
Copper-Manganese oxidePhenolic compounds85-90%65-80%60°C, 3-5 hours
Zinc chloride/UltrasoundVarious aromatics80-90%80-95%Ambient, 5-30 minutes

Zinc chloride catalysis under ultrasonic conditions represents an innovative approach for nitration reactions [35]. This catalytic system enables efficient nitration of phenolic substrates with significantly reduced reaction times and improved regioselectivity compared to traditional nitration methods [35]. The ultrasonic activation enhances mass transfer and provides more uniform reaction conditions, resulting in yields of 80-95% for mononitrated products [35].

The ultrasonic-assisted zinc chloride system demonstrates particular effectiveness for the nitration of deactivated aromatic rings, where traditional nitration methods often fail or provide poor yields [35]. The reaction proceeds through a single electron transfer mechanism facilitated by the formation and collapse of cavitation bubbles generated by ultrasonic irradiation [35]. This mechanistic pathway bypasses many of the limitations associated with conventional electrophilic aromatic substitution reactions [35].

Copper-manganese spinel oxide catalysts have been developed for oxidative halogenation processes [33]. These heterogeneous catalysts provide excellent recyclability and demonstrate consistent performance over multiple reaction cycles [36]. The catalytic activity is attributed to the redox properties of the mixed metal oxide system, which facilitates the activation of halogenating reagents while maintaining structural integrity [36].

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable synthetic routes to 2-Bromo-4-chloro-3-methyl-6-nitro-phenol requires careful consideration of green chemistry principles throughout the synthetic design process [10] [11]. The implementation of green chemistry strategies addresses concerns related to atom economy, solvent selection, energy efficiency, and waste minimization [13] [22].

Atom economy represents a fundamental consideration in the design of sustainable synthetic pathways [14]. Traditional halogenation and nitration reactions often suffer from poor atom economy due to the formation of stoichiometric amounts of inorganic salts and other byproducts [22]. Research demonstrates that catalytic oxidative bromination systems can achieve significantly improved atom economy by utilizing bromide salts and oxidants to generate the active brominating species in-situ [6] [33].

Solvent selection plays a critical role in determining the environmental impact of synthetic processes [30] [37]. The replacement of chlorinated solvents with more environmentally benign alternatives such as ethanol, acetic acid, or aqueous media represents a significant advancement in green chemistry implementation [13]. Studies show that water-based reaction systems can be successfully employed for certain halogenation reactions, although careful optimization of reaction conditions is required to maintain high yields and selectivity [38].

Green Chemistry MetricConventional MethodGreen AlternativeImprovement Factor
Atom Economy45-60%75-85%1.5-1.9x
Solvent Waste15-25 kg/kg product3-8 kg/kg product3-5x reduction
Energy Consumption850-1200 MJ/kg400-600 MJ/kg2-3x reduction
Waste Generation8-15 kg/kg product2-5 kg/kg product4-7x reduction

Energy efficiency improvements have been achieved through the implementation of microwave-assisted and ultrasonic-promoted reactions [35]. These alternative energy input methods often enable reactions to proceed under milder conditions with reduced reaction times [35]. Ultrasonic activation has been shown to reduce reaction times from hours to minutes while maintaining or improving product yields and selectivity [35].

The development of recyclable catalytic systems contributes significantly to the overall sustainability of synthetic processes [33] [38]. Layered double hydroxide catalysts can be recovered and regenerated through simple calcination procedures, enabling multiple use cycles without significant loss of catalytic activity [33] [34]. This recyclability reduces the overall catalyst cost and minimizes the generation of catalytic waste [38].

Waste minimization strategies focus on reducing the formation of unwanted byproducts and implementing efficient purification procedures [22]. The use of regioselective catalytic systems reduces the formation of isomeric impurities that require separation, thereby simplifying downstream processing and reducing solvent consumption [25] [33]. Process intensification through continuous flow reactors and integrated reaction-separation systems further enhances the overall sustainability of the synthetic route [37].

The implementation of renewable feedstock utilization represents an emerging area of green chemistry development [14]. Research into bio-based phenolic starting materials derived from lignin and other renewable sources provides potential pathways for reducing the reliance on petroleum-derived raw materials [13] [14]. However, the successful implementation of these approaches requires careful optimization to maintain the required regioselectivity and yield standards [32].

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of 2-bromo-4-chloro-3-methyl-6-nitro-phenol is governed by the complex interplay of multiple substituents with varying electronic properties. The hydroxyl group acts as a strongly activating, ortho-para directing substituent, while the nitro group serves as a strongly deactivating, meta-directing group [1] [2]. The halogen substituents (bromine and chlorine) are moderately deactivating and meta-directing, though their effects are less pronounced than the nitro group [3] [4].

The substitution pattern in this compound follows a hierarchical influence based on the electronic properties of each substituent. The hydroxyl group, being the strongest activating group, primarily determines the sites of electrophilic attack at positions ortho and para to itself [1] [5]. However, the presence of the nitro group significantly reduces the overall reactivity of the aromatic ring compared to simple phenol, as nitro groups are among the most strongly electron-withdrawing substituents [6] [3].

Table 1: Electrophilic Aromatic Substitution Patterns in Halogenated Nitrophenols

Compound TypeSubstitution PatternReactivity OrderKey Reaction Sites
2-Bromo-4-chloro-3-methyl-6-nitrophenolOrtho-para directing (OH group)F > Cl > Br (halogen elimination)Positions 2,4,6 due to OH activation
Halogenated phenols (general)Electron-withdrawing halogens deactivate ringDecreased with halogen numberOrtho/para to OH, meta to NO2
NitrophenolsMeta-directing (NO2 group)Reduced by nitro groupMeta positions preferred
ChlorophenolsDeactivating, meta-directingLower than phenolLimited substitution
BromophenolsDeactivating, meta-directingLower than chlorophenolsLimited substitution

The reaction kinetics for electrophilic substitution follow the order of halogen elimination: fluorine > chlorine > bromine [7]. This trend is attributed to the decreasing electronegativity and increasing bond dissociation energies as one moves down the halogen group [8]. For 2-bromo-4-chloro-3-methyl-6-nitro-phenol, the bromine atom is more readily eliminated than chlorine during electrophilic processes [7].

Mechanistically, electrophilic aromatic substitution proceeds through the formation of a sigma complex intermediate (Wheland intermediate) [9] [10]. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. In multiply substituted systems like 2-bromo-4-chloro-3-methyl-6-nitro-phenol, the most stable sigma complex will be formed at positions where the positive charge can be best stabilized by neighboring electron-donating groups [9].

Redox Behavior of Nitrophenol Moiety

The nitrophenol moiety in 2-bromo-4-chloro-3-methyl-6-nitro-phenol exhibits characteristic electrochemical behavior involving multiple electron transfer steps. The reduction of the nitro group follows a well-established six-electron pathway that proceeds through distinct intermediates: nitroso, hydroxylamine, and finally amine products [11] [12].

Table 2: Redox Behavior of Nitrophenol Moiety

Reduction StageElectron TransferPotential Range (V)Reaction RateIntermediates
Nitro to Nitroso2 electrons-0.2 to -0.4Slow (rate-determining)Nitroso compound
Nitroso to Hydroxylamine2 electrons-0.4 to -0.6Fast (10⁴ × faster)N-hydroxylamine
Hydroxylamine to Amine2 electrons-0.6 to -0.8ModerateAmine product
Overall Process6 electrons total-0.2 to -0.8Multi-stepAll intermediates

The first reduction step from nitro to nitroso is typically the rate-determining step, occurring at potentials around -0.2 to -0.4 V versus standard hydrogen electrode [13] [14]. This step involves the formation of a nitroanion radical intermediate, which rapidly protonates to form the nitroso compound [11]. The subsequent reduction of nitroso to hydroxylamine occurs approximately 10,000 times faster than the initial nitro reduction, making the nitroso intermediate difficult to detect under normal electrochemical conditions [11].

The hydroxylamine intermediate is particularly significant from a chemical reactivity standpoint, as it can undergo conjugation reactions with acetate or sulfate, leading to the formation of reactive species capable of DNA adduct formation [11]. This intermediate can also participate in oxidation reactions that generate reactive oxygen species, establishing futile redox cycles [11].

Cyclic voltammetry studies of similar nitrophenol compounds reveal multiple redox waves corresponding to different reduction processes [13] [14]. For 2-bromo-4-chloro-3-methyl-6-nitro-phenol, the presence of halogen substituents is expected to influence the reduction potentials by modulating the electron density on the aromatic ring [14] [15].

The pH dependence of nitrophenol reduction is particularly pronounced, with acidic conditions generally favoring the reduction process [14] [16]. Under alkaline conditions, the phenolate anion formation can compete with nitro group reduction, leading to different electrochemical signatures [14].

Demethylation and Dehalogenation Pathways

The demethylation and dehalogenation pathways for 2-bromo-4-chloro-3-methyl-6-nitro-phenol involve distinct mechanisms depending on the reaction conditions and catalysts employed. Demethylation typically occurs through nucleophilic attack on the methyl carbon attached to oxygen, while dehalogenation can proceed through reductive, oxidative, or hydrolytic mechanisms [17] [18] [19].

Table 3: Degradation Pathways for Halogenated Nitrophenols

Pathway TypeMechanismConditionsProductsRate Constants
DemethylationO-demethylation via nucleophilic attackHigh temperature (250°C), strong basePhenolic hydroxyl groups10⁻³ to 10⁻¹ s⁻¹
DehalogenationReductive dehalogenationReducing conditions, metal catalystsHydrogen-substituted phenols10⁸ to 10¹⁰ M⁻¹ s⁻¹
PhotochemicalDirect photolysisUV light (254-365 nm)Ring-opened products, RNS10⁻⁴ to 10⁻² s⁻¹
HydrolyticHydrolytic substitutionAqueous medium, enzyme catalysisHydroxylated derivatives10⁶ to 10⁹ M⁻¹ s⁻¹

Demethylation pathways for the methyl group in 2-bromo-4-chloro-3-methyl-6-nitro-phenol can occur through several mechanisms. The most common approach involves treatment with strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) at elevated temperatures [18] [20]. These reagents facilitate electrophilic attack on the methyl group, leading to cleavage of the C-C bond and formation of the corresponding phenol derivative [19].

Alternatively, enzymatic demethylation can occur through the action of O-demethylases, particularly under aerobic conditions [17]. Bacterial systems have been shown to catalyze O-demethylation of halogenated phenols, with significant differences observed between gram-positive and gram-negative organisms [21] [17].

Dehalogenation mechanisms vary considerably depending on the halogen and reaction conditions. Reductive dehalogenation is one of the most common pathways, involving the replacement of halogen atoms with hydrogen [22] [23]. This process typically requires reducing agents such as sodium sulfite in aqueous medium, and can proceed without metal catalysts for compounds that readily undergo prototropic tautomerism [22].

Oxidative dehalogenation can be catalyzed by peroxidase enzymes such as horseradish peroxidase or dehaloperoxidase [8]. These enzymes catalyze sequential one-electron oxidations of the halogenated phenol substrate, leading to the formation of cationic intermediates that facilitate halogen elimination [8].

The hydrolytic dehalogenation pathway involves replacement of halogen atoms with hydroxyl groups derived from water [24]. This process is catalyzed by specialized enzymes that can cleave carbon-halogen bonds through nucleophilic attack by water molecules [24].

Photochemical Reactivity and Degradation Kinetics

The photochemical behavior of 2-bromo-4-chloro-3-methyl-6-nitro-phenol is characterized by wavelength-dependent processes that can lead to various transformation products. Direct photolysis typically occurs upon absorption of UV radiation in the 250-400 nm range, while sensitized photochemical reactions can extend the effective wavelength range into the visible region [25] [26] [27].

Table 4: Photochemical Reactivity and Degradation Kinetics

Wavelength (nm)ProcessQuantum YieldPrimary ProductsLifetime
254Direct photolysis0.52 (p-nitrophenol)Radical cations, e⁻ₐᵩ~12 ps (S₁ state)
320Excited state formation~0.4 (internal conversion)Triplet states~5 ns (T₁ state)
365Photocatalytic degradationVariable with catalystHydroxyl radicalsVariable
400-500Visible light activationLow without sensitizerExcited complexesμs range

Direct photolysis at 254 nm results in the formation of radical cations and hydrated electrons with a quantum yield of approximately 0.52 for simple nitrophenols [25]. The initial photoexcitation populates the S₁ state, which undergoes rapid relaxation (~200 fs) followed by intersystem crossing to triplet states [28] [29].

The excited state dynamics involve multiple competing pathways. Approximately 40% of the photoexcited population undergoes direct internal conversion back to the ground state, while 60% proceeds through intersystem crossing to the triplet manifold [28]. The triplet state has a longer lifetime (~5 ns) and can participate in bimolecular reactions with ground-state species [28].

Photochemical degradation products include ring-opened compounds, reactive nitrogen species (RNS), and various hydroxylated derivatives [30] [27]. Under aerobic conditions, the presence of oxygen enhances photodegradation efficiency through reaction with phenoxyl radicals generated during the photolysis process [25] [26].

Visible light photochemistry becomes significant in the presence of photocatalysts such as titanium dioxide [27]. The mechanism involves energy transfer from excited TiO₂ to ground-state oxygen, generating singlet oxygen (¹O₂) that can subsequently interact with the nitrophenol substrate [27]. This process leads to C-N bond cleavage in the nitro group and O-H bond cleavage in the phenolic hydroxyl group [27].

The degradation kinetics follow pseudo-first-order behavior in most cases, with rate constants ranging from 10⁻⁴ to 10⁻² s⁻¹ depending on the irradiation conditions and presence of sensitizers [31] [32]. pH effects are significant, with optimal degradation typically observed under mildly acidic conditions (pH 3-5) [31] [32].

XLogP3

3.6

Dates

Last modified: 04-15-2024

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